2-(4-Phenoxyphenoxy)ethanamine

Overview

Description

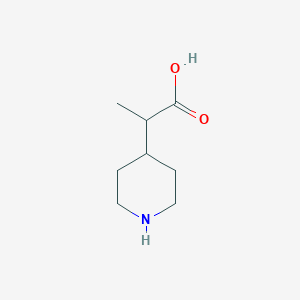

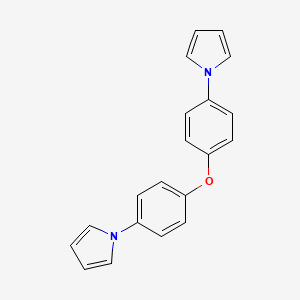

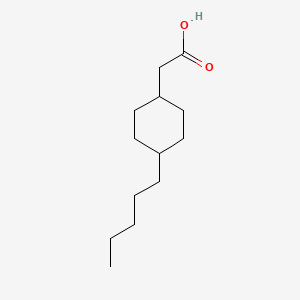

2-(4-Phenoxyphenoxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-(4-Phenoxyphenoxy)ethanamine is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) that was first developed, tested, and marketed by Hoffman-La Roche . It is classified as an insect growth regulator (IGR) and is a member of the carbamate class of insecticides .

Biochemical Pathways

The compound is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . Independent of its catalytic activity, it acts as a ligand for integrins .

Pharmacokinetics

It is known that the compound has a molecular weight of 22928 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known to have an impact on the growth and development of insects, acting as a growth regulator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s hydrolysis rate constants were found to be different for pH 5, 7, and 9 This suggests that the compound’s action can be influenced by the pH of the environment

Safety and Hazards

The safety information for 2-(4-Phenoxyphenoxy)ethanamine includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Phenoxyphenoxy)ethanamine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of Fenoxycarb, which mimics juvenile hormone and prevents immature insects from reaching maturity .

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds have shown to have significant effects on cells. For example, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE), a diphenylmethane analog of tamoxifen, has been shown to antagonize the intracellular binding of histamine to growth-regulatory sites . DPPE has also been shown to preferentially kill breast tumor-initiating cells .

Molecular Mechanism

It is known to be involved in the synthesis of Fenoxycarb, which acts as a juvenile hormone mimic in insects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds have been studied in animal models. For example, DPPE has been shown to potentiate the antineoplastic effect of cytotoxic drugs in a phase III randomized trial for metastatic breast cancer .

Metabolic Pathways

It is known to be involved in the synthesis of Fenoxycarb, which is involved in the arachidonic acid metabolism pathway .

Transport and Distribution

It is known that the compound is a liquid at room temperature and can be transported in solution .

Subcellular Localization

It is known that the compound is involved in the synthesis of Fenoxycarb, which is known to affect the development of insects by mimicking juvenile hormone .

Properties

IUPAC Name |

2-(4-phenoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLANPWAVFBRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452640 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72490-14-3 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)